Roxatidine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

TZU 0460 active metabolite; RN given refers to parent cpd

See also: this compound Acetate Hydrochloride (active moiety of).

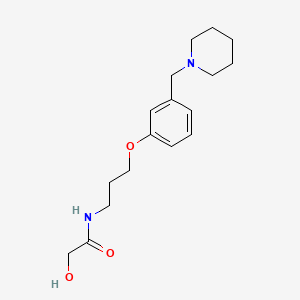

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCREUFCSIMJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97900-88-4 (mono-hydrochloride) | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228937 | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78273-80-0 | |

| Record name | Roxatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxatidine in Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine, a second-generation histamine H2 receptor antagonist, plays a crucial role in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound within gastric parietal cells. It delves into its competitive antagonism at the H2 receptor, the subsequent impact on intracellular signaling cascades, and the ultimate inhibition of gastric acid secretion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Gastric acid secretion is a complex process primarily regulated by three main stimuli: histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to histamine H2 receptors on the basolateral membrane of gastric parietal cells, triggering a signaling cascade that culminates in the secretion of hydrochloric acid into the stomach lumen. This compound, as a competitive H2 receptor antagonist, directly interferes with this pathway, leading to a potent and dose-dependent reduction in gastric acid production.[1][2]

Molecular Mechanism of Action

This compound acetate is a prodrug that undergoes rapid deacetylation in the body to form its active metabolite, this compound.[3] The primary mechanism of action of this compound is its competitive and reversible antagonism of the histamine H2 receptor on gastric parietal cells.[1][2][4]

Competitive Antagonism at the Histamine H2 Receptor

This compound selectively binds to the H2 receptor, thereby preventing the binding of histamine.[2] This competitive inhibition follows the principles of receptor theory, where the presence of the antagonist shifts the dose-response curve for the agonist (histamine) to the right without affecting the maximal response. The potency of this antagonism can be quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response.

Downstream Signaling Cascade

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell.

This compound, by blocking the initial step of histamine binding, effectively inhibits this entire signaling cascade. The antagonism of the H2 receptor by this compound leads to a reduction in adenylyl cyclase activity, resulting in decreased intracellular cAMP levels and consequently, reduced PKA activation.[4] This ultimately suppresses the activity of the H+/K+-ATPase, the final step in acid secretion.

The following diagram illustrates the signaling pathway of histamine-induced gastric acid secretion and the inhibitory effect of this compound.

Quantitative Data

The potency of this compound and its active metabolite has been determined in various in vitro studies. The following table summarizes the key quantitative data for this compound and its acetate form in comparison to ranitidine, another widely used H2 receptor antagonist.

| Compound | Assay | Species | pA2 Value |

| This compound Acetate | Adenylate Cyclase Inhibition | Guinea Pig | 6.85 ± 0.86 |

| This compound | Adenylate Cyclase Inhibition | Guinea Pig | 7.14 ± 0.04 |

| Ranitidine | Adenylate Cyclase Inhibition | Guinea Pig | 6.92 ± 0.01 |

| This compound Acetate | 14C-Aminopyrine Accumulation | Guinea Pig | 7.15 ± 0.09 |

| This compound | 14C-Aminopyrine Accumulation | Guinea Pig | 7.03 ± 0.02 |

| Ranitidine | 14C-Aminopyrine Accumulation | Guinea Pig | 6.83 ± 0.10 |

| Data sourced from a comparative pharmacology study on histamine H2-receptor antagonists.[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Gastric Parietal Cells

A pure population of parietal cells is essential for in vitro studies. A common method involves the following steps:

-

Tissue Preparation: The gastric mucosa from a suitable animal model (e.g., guinea pig) is minced and subjected to enzymatic digestion.

-

Enzymatic Digestion: A combination of pronase and collagenase is typically used to dissociate the individual cells from the gastric glands.

-

Cell Separation: The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using a Percoll gradient) or elutriation to separate the parietal cells from other cell types based on their size and density.

-

Cell Viability and Purity Assessment: The viability of the isolated parietal cells is assessed using methods like trypan blue exclusion, and the purity is determined by microscopy, often aided by specific staining techniques.

Adenylate Cyclase Activity Assay

This assay measures the ability of this compound to inhibit histamine-stimulated cAMP production.

-

Cell Preparation: Isolated parietal cells are pre-incubated with the test compound (this compound) at various concentrations.

-

Stimulation: Histamine is then added to the cell suspension to stimulate adenylyl cyclase activity.

-

Lysis and cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as the percentage of inhibition of histamine-stimulated cAMP production. IC50 values (the concentration of antagonist required to inhibit 50% of the maximal response) and pA2 values can be calculated from the dose-response curves.

14C-Aminopyrine Accumulation Assay

This technique provides an indirect measure of acid secretion in isolated parietal cells. Aminopyrine is a weak base that becomes trapped in acidic compartments.

-

Cell Preparation: Isolated parietal cells are incubated with 14C-labeled aminopyrine in the presence of various concentrations of this compound.

-

Stimulation: Histamine is added to stimulate acid production.

-

Cell Separation and Lysis: After incubation, the cells are separated from the incubation medium by centrifugation through silicone oil. The cells are then lysed.

-

Radioactivity Measurement: The amount of 14C-aminopyrine accumulated within the cells is determined by liquid scintillation counting.

-

Data Analysis: The accumulation of 14C-aminopyrine is proportional to the degree of acid secretion. The inhibitory effect of this compound is determined by comparing the accumulation in the presence and absence of the drug.

Additional Mechanisms and Considerations

While the primary mechanism of action of this compound is H2 receptor antagonism, some studies suggest it may have additional cytoprotective effects. For instance, this compound has been shown to stimulate the secretion and synthesis of mucus by cultured rabbit gastric mucosal cells, a property not observed with other H2 antagonists like cimetidine, ranitidine, and famotidine.[5][6] This suggests a potential secondary mechanism that contributes to its therapeutic efficacy in peptic ulcer disease.

Conclusion

This compound is a potent and selective competitive antagonist of the histamine H2 receptor in gastric parietal cells. Its mechanism of action is well-characterized, involving the blockade of histamine-induced cAMP production, which in turn leads to the inhibition of the H+/K+-ATPase and a subsequent reduction in gastric acid secretion. The quantitative data from in vitro assays confirm its high potency, comparable to other second-generation H2 receptor antagonists. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of acid-related gastrointestinal disorders. Further investigation into its potential secondary mechanisms, such as the stimulation of mucus production, may reveal additional therapeutic benefits of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A histamine H2 receptor antagonist, this compound, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Roxatidine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for roxatidine and its analogues. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways to facilitate research and development in this area.

Introduction to this compound

This compound, and its pro-drug this compound acetate, are potent and specific competitive histamine H₂ receptor antagonists. They are utilized in the treatment of various gastrointestinal disorders, including gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease[1]. The synthesis of this compound has been approached through several methodologies, primarily centering around the construction of its core phenoxypropylamine structure. This guide will detail the most common and efficient synthetic strategies.

Core Synthesis of this compound Acetate

The most prevalent synthetic pathway to this compound acetate commences with m-hydroxybenzaldehyde and proceeds through several key intermediates. This route is favored for its accessibility of starting materials and generally good yields.

A generalized workflow for the synthesis of this compound acetate is presented below:

Caption: General Synthetic Workflow for this compound Acetate.

Synthesis of Key Intermediates

The initial step involves the reductive amination of m-hydroxybenzaldehyde with piperidine. This can be achieved through catalytic hydrogenation or by using a chemical reducing agent like sodium borohydride.

Experimental Protocol: Catalytic Hydrogenation

-

Reactants: m-Hydroxybenzaldehyde (15 g), piperidine (15 ml), 10% palladium on carbon catalyst, ethanol (500 ml).

-

Procedure: The reactants are combined in ethanol and hydrogenated. Following the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting residue is triturated with light petroleum. The solid product is recrystallized from acetonitrile.

-

Yield: 8.7 g.

-

Characterization: Melting point: 134-137°C; TLC (silica, methanol): Rf = 0.56[2].

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

Reactants: m-Hydroxybenzaldehyde (70g), absolute ethanol (500ml), piperidine (127ml), sodium borohydride (23.8g).

-

Procedure: m-Hydroxybenzaldehyde is dissolved in absolute ethanol in a three-necked flask placed in a low-temperature reaction tank. The solution is cooled to 5°C, and piperidine is slowly added. The mixture is stirred for 30 minutes. Sodium borohydride is then added in portions while maintaining the temperature below 15°C.

-

Note: This method is often cited in patents for its scalability.

An alternative starting material, m-nitrobenzaldehyde, can also be employed, which requires an additional nitro group reduction step later in the synthesis[2].

This key intermediate is typically synthesized via a Williamson ether synthesis followed by deprotection.

Experimental Protocol: Williamson Ether Synthesis and Deprotection

-

Step 1: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate 2)

-

Reactants: 3-(1-Piperidinylmethyl)phenol, N-(3-bromopropyl)phthalimide.

-

Procedure: The Williamson ether synthesis is carried out to couple the phenol with the protected aminopropyl group[1].

-

-

Step 2: Deprotection to form 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine

-

Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide, hydrazine.

-

Procedure: The phthalimide protecting group is removed by treatment with hydrazine[1].

-

An alternative, more direct route involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-chloropropylamine hydrochloride in the presence of a strong base.

Experimental Protocol: Direct Amination

-

Reactants: 3-(1-Piperidinylmethyl)phenol (9.6 g, 0.05 mol), 3-chloropropylamine hydrochloride (8.40 g, 0.064 mol), sodium hydroxide (28.4 g, 0.71 mol), DMF (160 mL).

-

Procedure: The reactants are stirred in DMF at 85-90°C for two hours. After cooling to 15°C, the mixture is filtered.

Synthesis of this compound from 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine

The final steps involve the formation of the amide bond and subsequent acetylation.

Experimental Protocol: Amidation with Glycolic Acid

-

Reactants: 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine (1.59 g), hydroxyacetic acid (536 mg).

-

Procedure: The reactants are heated at 200°C for 2 hours. After cooling, water is added, and the mixture is basified with aqueous ammonia and extracted with chloroform. The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed to yield N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide (this compound)[3].

-

Yield: 1.86 g.

Experimental Protocol: Acetylation to this compound Acetate

-

Reactants: this compound, acetic anhydride.

-

Procedure: this compound is acetylated using acetic anhydride to yield this compound acetate[1].

Alternative Synthesis of this compound Acetate from an Oxazolidinedione Intermediate

A patented alternative route avoids the high-temperature condensation with glycolic acid.

Caption: Alternative Synthetic Route to this compound Acetate.

Experimental Protocol:

-

Step 1: Synthesis of 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione

-

Reactants: 1-[3-(3-Chloropropoxy)benzyl]piperidine (56.2g, 0.21mol), 2,4-oxazolidinedione (21.2g, 0.21mol), sodium carbonate (33.9g, 0.32mol), ethanol (300mL).

-

Procedure: The reactants are heated at 70-80°C for 2-4 hours. After cooling, water is added, and the solid is filtered and crystallized from toluene.

-

Yield: 64.6g (92.6%).

-

-

Step 2: Synthesis of this compound Acetate

-

Reactants: 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione (96.4g, 0.29mol), potassium acetate (65.8g, 0.67mol), water (600mL).

-

Procedure: The reactants are heated at 90-100°C for 4-6 hours. After cooling, the product is extracted and purified.

-

Yield: 94.5g (93.5%)[4].

-

Alternative: Using sodium acetate in DMF gives a yield of 89.2%[4]. Using acetic anhydride in acetic acid at 110-120°C also yields 89.2%[4].

-

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps of this compound and its intermediates from various sources.

Table 1: Synthesis of 3-(1-Piperidinylmethyl)phenol

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

| m-Hydroxybenzaldehyde | H₂/Pd-C | Ethanol | 40.5% | [2] |

| m-Hydroxybenzaldehyde | NaBH₄ | Methanol | Quantitative | CN103058958A |

| m-Nitrobenzaldehyde | NaBH₄ | Toluene/Water | High | [2] |

Table 2: Synthesis of this compound Acetate from Oxazolidinedione Intermediate

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Potassium Acetate | Water | 90-100 | 4-6 | 93.5% | [4] |

| Sodium Acetate | DMF | 90-100 | 4-6 | 89.2% | [4] |

| Acetic Anhydride/Acetic Acid | - | 110-120 | 4-6 | 89.2% | [4] |

Synthesis of this compound Analogues

The core structure of this compound has been modified to explore structure-activity relationships and develop new therapeutic agents. This section details the synthesis of selected analogues.

Phenoxypropylamine Analogues

A series of phenoxypropylamine analogues have been synthesized from the common intermediate N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide.

Caption: Synthesis of Phenoxypropylamine Analogues.

General Experimental Protocol:

-

Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide (0.0043 mol), appropriate primary amine (0.0086 mol), dry potassium iodide (0.006 g), acetonitrile (30 mL).

-

Procedure: The reactants are stirred at 90-100°C for four hours. The acetonitrile is then distilled off under vacuum. Water acidified with acetic acid (pH 3.8) is added, and the solution is extracted with dichloromethane.

Table 3: Synthesis of Selected Phenoxypropylamine Analogues

| Primary Amine | Product | Yield | Melting Point (°C) |

| tert-Butylamine | N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}tert-butylaminoacetamide oxalate | 76.4% | 129-131 |

-

Characterization Data for N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}tert-butylaminoacetamide oxalate:

-

¹H-NMR: 1.26 (m, 9H), 1.46-1.48 (s, 2H, J=5), 1.52-1.64 (s, 4H, J=5), 1.99 (s, 2H), 2.96 (s, 4H), 3.45 (s, 2H), 3.52-3.58 (m, 2H, J=7), 4.09 (s, 3H), 4.10-4.14 (t, 2H, J=7), 6.93-6.98 (dd, 1H, J=8), 7.04-7.30 (d, 2H, J=8), 7.18-7.25 (t, 1H, J=8), 8.8 (s, 1H).

-

Elemental Analysis: Calculated (%): C, 69.77; H, 9.76; N, 11.62. Found (%): C, 69.62; H, 9.80; N, 11.39.

-

MS (ESI) m/z: Calculated for C₂₁H₃₅N₃O₂ [M+H]⁺: 362.54, Found: 362.40.

-

Cyanoguanidine Analogues

This compound-like moieties have been incorporated into hybrid molecules with H₁ receptor antagonist substructures, connected via a cyanoguanidine linker.

General Synthetic Approach:

The synthesis involves the reaction of this compound-like primary amines with isourea intermediates, which are in turn derived from mepyramine-type H₁ antagonist substructures.

Conclusion

The synthesis of this compound and its analogues has been well-established through various routes, with the pathway originating from m-hydroxybenzaldehyde being the most documented. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific analogues. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on developing more environmentally friendly and cost-effective synthetic methods, as well as exploring novel analogues with improved therapeutic profiles.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of this compound acetate hydrochloride - Google Patents [patents.google.com]

- 3. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 4. DE69410005T2 - N-Substituted derivatives of N-methyl-3- (p-trifluoromethylphenoxy) -3-phenylpropylamine and process for their preparation - Google Patents [patents.google.com]

The Structure-Activity Relationship of Roxatidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine, a potent and specific histamine H₂ receptor antagonist, has been a cornerstone in the management of acid-peptic disorders. Its clinical efficacy is intrinsically linked to its molecular structure, which has been the subject of various investigations to understand the key determinants of its pharmacological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the impact of structural modifications on its biological activity. This document summarizes quantitative data from key studies, outlines detailed experimental protocols for the evaluation of this compound and its analogs, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound acetate, a pro-drug, is rapidly and almost completely absorbed orally, and is then converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver[1]. This compound exerts its therapeutic effect by competitively inhibiting the binding of histamine to H₂ receptors on gastric parietal cells, thereby reducing gastric acid secretion[2]. This mechanism is central to its effectiveness in treating conditions such as duodenal and gastric ulcers[1][3]. Beyond its primary antisecretory function, this compound has been shown to possess other biological activities, including the stimulation of gastric mucin synthesis and anti-inflammatory effects, which are not directly linked to its H₂ receptor antagonism. Understanding the structural features of this compound that govern these diverse activities is crucial for the design of novel therapeutic agents with improved potency and selectivity.

Core Pharmacophore of this compound

The chemical structure of this compound can be dissected into three key moieties, each contributing to its overall pharmacological profile:

-

A basic piperidine ring: This group is crucial for receptor interaction.

-

A phenoxypropyl linker: This flexible chain connects the basic head to the polar tail and its length is important for activity.

-

An N-acyl side chain (acetamide group): This polar part of the molecule also plays a role in receptor binding and overall physicochemical properties.

The interplay of these three components dictates the affinity of this compound for the H₂ receptor and its subsequent biological response.

Quantitative Structure-Activity Relationship Data

While comprehensive SAR studies on a series of direct this compound analogs are limited in the public domain, valuable insights can be drawn from studies on hybrid molecules incorporating a this compound-like substructure. The following table summarizes the H₂ receptor antagonist activity of a series of cyanoguanidine derivatives that combine a mepyramine-type H₁ antagonist substructure with a this compound-like H₂ antagonist moiety. The activity is expressed as pKB values, determined on the isolated, spontaneously beating right atrium of the guinea pig[4].

| Compound ID | R | n (Methylene Spacer Length) | H₂ Antagonist Activity (pKB) on Guinea Pig Atrium[4] |

| 14 | OCH₃ | 2 | 6.8 |

| 15 | F | 2 | < 6.0 |

| 16 | OCH₃ | 3 | < 6.0 |

| 17 | F | 3 | < 6.0 |

| 18 | OCH₃ | 4 | < 6.0 |

| 19 | F | 4 | < 6.0 |

| 20 | F | 5 | < 6.0 |

| 21 | OCH₃ | 6 | 6.8 |

Table 1: H₂ Receptor Antagonist Activity of this compound-like Hybrid Molecules.

Analysis of SAR from Hybrid Molecule Data:

-

Effect of Spacer Length: In the methoxy-substituted series, increasing the polymethylene spacer length from two to five methylene units led to a decrease in H₂ antagonist activity. However, a longer spacer of six methylene units (compound 21 ) restored the activity to a level comparable to the two-carbon spacer analog (compound 14 )[4].

-

Effect of Aromatic Substitution: The nature of the substituent on the mepyramine-like portion of the hybrid molecules also influenced activity, though a clear trend is not evident from the limited data.

Qualitative SAR for Mucin Synthesis Stimulation:

A separate line of investigation has revealed that the structural requirements for this compound's ability to stimulate gastric mucin synthesis are distinct from those for H₂ receptor antagonism. Key findings include[5]:

-

Flexible Chain Length: The length of the flexible chain between the benzene ring and the amide structure is critical. Analogs with altered chain lengths failed to activate mucin synthesis.

-

Piperidine Ring: Modifications to the piperidine ring attached to the benzene ring via a methylene bridge did not lead to a significant change in mucus synthesis.

-

Amide Structure: The presence of the amide group is important for this activity.

Experimental Protocols

The evaluation of this compound and its analogs typically involves a combination of in vitro assays to determine their affinity for the H₂ receptor and their functional effects on gastric acid secretion.

Histamine H₂ Receptor Functional Assay: Isolated Guinea Pig Right Atrium

This assay assesses the ability of a compound to antagonize the positive chronotropic effect of histamine on the guinea pig right atrium, which is mediated by H₂ receptors.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Data Recording: The atrial rate is recorded isometrically via a force-displacement transducer connected to a polygraph.

-

Experimental Procedure:

-

After an equilibration period, a cumulative concentration-response curve to histamine is established.

-

The tissue is then washed, and the test compound (e.g., a this compound analog) is added to the organ bath at a fixed concentration and incubated for a predetermined time.

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

-

Data Analysis: The antagonist's potency is determined by the rightward shift of the histamine concentration-response curve. The pA₂ value, a measure of the antagonist's affinity, is calculated using a Schild plot analysis.

Inhibition of Gastric Acid Secretion: Isolated Guinea Pig Parietal Cell Assay

This assay measures the direct effect of H₂ receptor antagonists on acid production in isolated parietal cells, often by monitoring the accumulation of a weak base like ¹⁴C-aminopyrine.

Methodology:

-

Parietal Cell Isolation: Gastric mucosal cells are isolated from guinea pig stomachs by enzymatic digestion (e.g., with pronase and collagenase). Parietal cells are then enriched using techniques like centrifugal elutriation.

-

¹⁴C-Aminopyrine Accumulation:

-

Isolated parietal cells are incubated in a buffer containing ¹⁴C-aminopyrine.

-

The cells are stimulated with histamine in the presence and absence of various concentrations of the test compound (e.g., this compound).

-

The reaction is stopped, and the cells are separated from the incubation medium by centrifugation through a silicone oil layer.

-

The radioactivity in the cell pellet is measured by liquid scintillation counting.

-

-

Data Analysis: The inhibition of histamine-stimulated ¹⁴C-aminopyrine accumulation is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal response to histamine) is determined.

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

This compound acts as a competitive antagonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). Its primary mechanism involves the inhibition of the adenylyl cyclase signaling cascade.

Caption: this compound competitively inhibits histamine binding to the H₂ receptor, preventing the activation of the Gαs-adenylyl cyclase pathway and subsequent proton pump-mediated acid secretion.

Experimental Workflow for H₂ Receptor Antagonist Evaluation

The process of identifying and characterizing a potential H₂ receptor antagonist like a this compound analog follows a structured workflow.

Caption: A typical workflow for the evaluation of this compound analogs, from synthesis to lead selection.

This compound's Anti-inflammatory Signaling Pathway

Recent studies have shown that this compound can exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.

Caption: this compound inhibits inflammatory responses by blocking the activation of the IKK and MKK3/6 kinases, thereby preventing NF-κB nuclear translocation and p38 MAPK activation.

Conclusion

The structure-activity relationship of this compound is a multifaceted area of study. While its primary role as a competitive H₂ receptor antagonist is well-established, the precise structural determinants for optimal activity are still being elucidated, particularly through the study of related compounds. The key takeaways from the available data are the importance of the piperidine moiety, the phenoxypropyl linker, and the N-acyl side chain for H₂ receptor antagonism. Furthermore, distinct structural features appear to govern this compound's other biological activities, such as mucin synthesis stimulation and its anti-inflammatory effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers in the field to design and evaluate new this compound-based analogs with potentially enhanced therapeutic profiles. Future research focusing on a systematic SAR study of direct this compound analogs would be invaluable in further refining our understanding of this important class of drugs.

References

- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an H(2) receptor blocker, is an estrogenic compound--experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Roxatidine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine acetate is a competitive histamine H2-receptor antagonist utilized in the management of acid-related gastrointestinal disorders. As a prodrug, it undergoes rapid and extensive conversion to its pharmacologically active metabolite, this compound. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound acetate, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols for the quantification of this compound in biological matrices are presented, alongside a summary of key pharmacokinetic parameters in various populations. Furthermore, the metabolic pathways of this compound are elucidated, offering insights for researchers and professionals in the field of drug development.

Introduction

This compound acetate is a second-generation histamine H2-receptor antagonist that effectively suppresses gastric acid secretion.[1] It is prescribed for the treatment of gastric and duodenal ulcers, as well as other conditions associated with excessive gastric acid production.[2] Structurally distinct from earlier H2-receptor antagonists like cimetidine, this compound acetate exhibits a favorable safety profile, notably lacking anti-androgenic effects and significant interactions with the hepatic cytochrome P450 enzyme system.[2][3]

This guide delves into the core pharmacokinetic and metabolic characteristics of this compound acetate, providing a technical resource for researchers and drug development professionals. All pharmacokinetic studies of this compound acetate are based on the measurement of its active metabolite, this compound, as the parent compound is not detectable in plasma or urine following oral administration.[4]

Pharmacokinetics

This compound acetate is designed as a prodrug to enhance its oral bioavailability. Following administration, it is rapidly and almost completely absorbed, with an absorption rate exceeding 95%.[2][4] The bioavailability of the active metabolite, this compound, is estimated to be between 80% and 90%.

Absorption and Distribution

After oral ingestion, this compound acetate is swiftly hydrolyzed by esterases present in the small intestine, plasma, and liver to form this compound.[2] The pharmacokinetic profile of this compound exhibits dose-linearity within the 25 mg to 100 mg range.[4] Different formulations of this compound acetate can influence its absorption rate; a powder capsule formulation leads to a rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 1 hour, while a granulated capsule formulation results in a slower release with a Tmax of around 3 hours.[4] Food does not significantly interfere with the absorption or disposition of this compound.

This compound exhibits low plasma protein binding, with approximately 5-7% of the drug bound to plasma proteins.

Metabolism and Excretion

The primary metabolic pathway of this compound acetate is its rapid deacetylation to the active moiety, this compound. Subsequent metabolism of this compound in humans involves cytochrome P450 (CYP) enzymes. Specifically, CYP2A6 is primarily responsible for the formation of 3-[m-(1-piperidinylmethyl)phenoxy]propanol (M-5) from 3-[m-(1-piperidinyl-methyl)phenoxy]propylamine (M-4), and CYP2D6 is the main enzyme catalyzing the formation of (3-[m-(1-piperidinylmethyl)-phenoxy]propionic acid) (M-2) and m-(1-piperidinylmethyl) phenol (M-3) from M-5.[5] It is noteworthy that microsomal enzymes do not appear to be involved in the clearance of the active metabolite, this compound (M-1).[5]

This compound is primarily eliminated from the body via the kidneys, with 55% to 60% of the administered dose being recovered in the urine as unchanged this compound.[4] The plasma terminal half-life of this compound is approximately 6 hours for the granulated capsule formulation.[4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound (the active metabolite of this compound acetate) in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers After a Single Oral Dose of this compound Acetate

| Dose (Formulation) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| 25-100 mg (Powder Capsule) | Dose-proportional | ~1 | Dose-proportional | - | [4] |

| - (Granulated Capsule) | - | ~3 | - | ~6 | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Special Populations After a Single Oral Dose of 75 mg this compound Acetate

| Population | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| Healthy Subjects | - | - | - | - | [6] |

| Chronic Hepatitis | No significant difference from healthy subjects | No significant difference from healthy subjects | No significant difference from healthy subjects | No significant difference from healthy subjects | [6] |

| Liver Cirrhosis | Significantly higher than healthy subjects | - | Significantly larger than healthy subjects | Significantly longer than healthy subjects | [6] |

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies for key experiments.

Determination of this compound in Human Plasma by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and accurate means of quantifying this compound in human plasma.[7]

-

Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., ranitidine).

-

Perform solid-phase extraction (SPE) using an octadecyl (C18) cartridge.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water, followed by a methanol-water solution containing ammonium hydroxide.

-

Elute this compound and the internal standard from the cartridge with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

-

The concentration of this compound in unknown samples is determined by interpolation from this calibration curve.

-

Clinical Pharmacokinetic Study Protocol

The following outlines a typical design for a clinical study to evaluate the pharmacokinetics of this compound acetate.[7]

-

Study Design: An open-label, single-dose or multiple-dose study in healthy volunteers.

-

Subject Selection:

-

Healthy male and/or female volunteers, typically aged 18-45 years.

-

Subjects undergo a thorough medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

-

Exclusion criteria include a history of significant medical conditions, drug or alcohol abuse, and use of concomitant medications.

-

-

Dosing and Administration:

-

Subjects receive a single oral dose of this compound acetate (e.g., 75 mg or 150 mg) with a standardized volume of water after an overnight fast.

-

-

Blood Sampling:

-

Blood samples are collected in heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

-

Pharmacokinetic Analysis:

-

Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental methods.

-

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic Pathway of this compound Acetate.

Caption: Experimental Workflow for a this compound Pharmacokinetic Study.

Conclusion

This compound acetate is a well-absorbed prodrug that is rapidly and extensively converted to its active metabolite, this compound. Its pharmacokinetics are linear over the therapeutic dose range. The metabolism of this compound has been elucidated, with key roles for esterases in its initial activation and specific CYP450 enzymes in the subsequent metabolism of its metabolites. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows, which will be of significant value to researchers and professionals in the field of drug development and clinical pharmacology.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the inhibitory effects of this compound acetate hydrochloride and cimetidine on cytochrome P-450-mediated drug-metabolism in mouse hepatic microsomes and in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzymes involved in the metabolic pathway of the histamine 2 (H2)-receptor antagonist this compound acetate by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound acetate in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

In Vitro Characterization of Roxatidine's H₂ Receptor Antagonism: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of roxatidine, a selective and competitive histamine H₂ receptor antagonist. This compound acetate, a prodrug, undergoes rapid conversion to its active metabolite, this compound, following oral administration.[1] This document details the quantitative analysis of this compound's antagonism, the experimental protocols used for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of H₂ Receptor Antagonism

The potency of this compound as a competitive antagonist at the H₂ receptor has been quantified using pA₂ values derived from functional assays. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2] In vitro studies on isolated guinea-pig parietal cells demonstrate that this compound and its acetate ester are potent H₂ antagonists, with potencies comparable to ranitidine.[3][4]

Table 1: Comparative pA₂ Values of H₂ Receptor Antagonists in Guinea-Pig Parietal Cells

| Compound | Assay | pA₂ Value (Mean ± SEM) | Schild Plot Slope | Reference |

|---|---|---|---|---|

| This compound | Adenylate Cyclase Inhibition | 7.14 ± 0.04 | > 1 (Not sig. different from ranitidine) | [3] |

| ¹⁴C-Aminopyrine Accumulation | 7.03 ± 0.02 | Not specified | [3] | |

| This compound Acetate | Adenylate Cyclase Inhibition | 6.85 ± 0.86 | > 1 (Not sig. different from ranitidine) | [3] |

| ¹⁴C-Aminopyrine Accumulation | 7.15 ± 0.09 | Not sig. different from unity | [3] | |

| Ranitidine (Reference) | Adenylate Cyclase Inhibition | 6.92 ± 0.01 | > 1 (Not sig. different from this compound) | [3] |

| | ¹⁴C-Aminopyrine Accumulation | 6.83 ± 0.10 | Not sig. different from unity |[3] |

The data indicates that this compound exhibits competitive antagonism, as evidenced by the parallel rightward shifts in histamine concentration-response curves and Schild plot slopes not significantly different from unity.[3]

Signaling Pathway and Mechanism of Action

Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the Gαs subunit. This initiates a signaling cascade involving adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In gastric parietal cells, this pathway culminates in the activation of the H⁺/K⁺-ATPase proton pump and subsequent acid secretion. This compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H₂ receptor.

Caption: H₂ receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's H₂ receptor antagonism relies on robust in vitro functional assays. The primary methods cited involve the use of isolated gastric parietal cells to measure downstream effects of H₂ receptor activation.

-

Tissue Source: Stomach mucosa from guinea pigs.

-

Digestion: The mucosa is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to dissociate individual cells.

-

Enrichment: Parietal cells are enriched from the heterogeneous cell suspension using techniques like centrifugal elutriation or density gradient centrifugation to achieve a high-purity cell population.

-

Verification: The purity of the parietal cell fraction is confirmed, often by microscopy, identifying the cells by their characteristic large size and granular cytoplasm.

This assay directly measures the production of cAMP, the second messenger in the H₂ receptor pathway.

-

Cell Preparation: Isolated and enriched guinea-pig parietal cells are used.[3]

-

Incubation: Cells are incubated with varying concentrations of histamine (agonist) in both the absence and presence of fixed concentrations of this compound.

-

Reaction: The adenylate cyclase reaction is initiated by the addition of ATP (the substrate) and allowed to proceed for a defined period.

-

Quantification: The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive protein binding assay or radioimmunoassay.

-

Analysis: The data is used to generate histamine concentration-response curves, which are then analyzed using Schild plots to determine the pA₂ value of this compound.[3]

This method provides an indirect but reliable index of gastric acid secretion in isolated parietal cells.

-

Principle: The weakly basic radiolabeled compound, ¹⁴C-aminopyrine, accumulates in acidic compartments. Its uptake by parietal cells is therefore proportional to proton pump activity and acid secretion.

-

Cell Preparation: Isolated guinea-pig parietal cells are prepared as described above.[3]

-

Incubation: Cells are incubated with ¹⁴C-aminopyrine and various concentrations of histamine, with or without fixed concentrations of this compound.

-

Separation: After incubation, the cells are separated from the medium, typically by centrifugation through a layer of silicone oil.

-

Quantification: The radioactivity within the cell pellet is measured using liquid scintillation counting.

-

Analysis: The results are expressed as the ratio of intracellular to extracellular ¹⁴C-aminopyrine concentration. These values are used to construct concentration-response curves for Schild plot analysis to determine the pA₂ value.[3]

Experimental Workflow for pA₂ Determination

The determination of a pA₂ value via Schild analysis is a cornerstone for classifying competitive antagonists. The workflow involves generating multiple agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist.

Caption: Experimental workflow for determining pA₂ via Schild plot analysis.

Conclusion

The in vitro data robustly characterizes this compound as a potent, specific, and competitive histamine H₂ receptor antagonist. Functional assays using isolated guinea-pig parietal cells consistently yield pA₂ values indicating a potency similar to that of ranitidine.[3] The methodologies of adenylate cyclase activity measurement and ¹⁴C-aminopyrine accumulation, coupled with Schild plot analysis, provide a clear and quantitative framework for understanding its mechanism of action at the molecular and cellular levels. These findings underpin its clinical efficacy as a gastric acid suppressant.[5][6]

References

- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, this compound acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Roxatidine Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist. It is a pro-drug that is rapidly converted in the body to its active metabolite, this compound. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound acetate, summarizing key findings from in vitro and in vivo studies. The document covers its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology in various preclinical models. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Introduction

This compound acetate is a second-generation histamine H2-receptor antagonist developed for the treatment of acid-peptic disorders, including gastric and duodenal ulcers.[1] Unlike earlier H2-receptor antagonists such as cimetidine, this compound acetate possesses a different chemical structure, which contributes to its distinct pharmacological profile.[2] Following oral administration, it undergoes rapid and almost complete absorption and is subsequently deacetylated to its active form, this compound.[1][3] This guide focuses on the preclinical data that have characterized the pharmacological and toxicological properties of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[4][5] By blocking the binding of histamine, it inhibits the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump and subsequent secretion of gastric acid.[5]

Signaling Pathway of Histamine H2 Receptor-Mediated Gastric Acid Secretion

The binding of histamine to the H2-receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell. This compound competitively inhibits the initial step of this cascade.

Pharmacodynamics

The primary pharmacodynamic effect of this compound acetate is the dose-dependent inhibition of gastric acid secretion. This has been demonstrated in various in vitro and in vivo preclinical models.

In Vitro Receptor Binding and Activity

The affinity of this compound for the histamine H2-receptor has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve.

| Compound | Preparation | pA2 Value | Reference(s) |

| This compound | Guinea Pig Atrium | 7.0 | [6] |

| This compound Acetate | Guinea Pig Parietal Cells | 7.15 ± 0.09 | [7] |

| This compound | Guinea Pig Parietal Cells | 7.03 ± 0.02 | [7] |

| Ranitidine | Guinea Pig Parietal Cells | 6.83 ± 0.10 | [7] |

Note: Higher pA2 values indicate greater antagonist potency.

In Vivo Inhibition of Gastric Acid Secretion

This compound acetate has been shown to be a potent inhibitor of gastric acid secretion in both rats and dogs, stimulated by various secretagogues.

| Species | Model | Secretagogue | This compound Acetate Potency | Reference(s) |

| Rat | Pylorus Ligation | Basal | More potent than cimetidine | [8] |

| Dog | Heidenhain Pouch | Histamine (maximal) | 3-6 times more potent than cimetidine | [4] |

| Dog | Heidenhain Pouch | Food | 3-6 times more potent than cimetidine | [4] |

Note: Specific ED50 values for this compound acetate in these preclinical models are not consistently reported in the available literature.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate is characterized by its rapid conversion to the active metabolite, this compound.

| Parameter | Species | Value | Reference(s) |

| Absorption | |||

| Bioavailability | Human | >95% (oral) | [1][3] |

| Tmax (this compound) | Human | ~3 hours (granulated capsule) | [9] |

| Distribution | |||

| Protein Binding | Human | 5-7% | [9] |

| Metabolism | |||

| Primary Metabolite | - | This compound (active) | [1][3] |

| Metabolism in Liver Homogenates | Rat, Dog | Oxygenation of the piperidine ring | [10] |

| Elimination | |||

| Half-life (this compound) | Human | 5-6 hours | [11] |

Toxicology

The preclinical safety evaluation of this compound acetate has indicated a favorable safety profile.

| Study Type | Species | Route of Administration | Finding | Reference(s) |

| Acute Toxicity | ||||

| LD50 | Mouse | Oral | 509 mg/kg | [12] |

| LD50 | Rat | Oral | 755 mg/kg | [12] |

| LD50 | Rat | Intraperitoneal | 227 mg/kg | [12] |

| LD50 | Mouse | Subcutaneous | 384 mg/kg | [12] |

| LD50 | Rat | Subcutaneous | 595 mg/kg | [12] |

| LD50 | Mouse | Intravenous | 83 mg/kg | [12] |

| LD50 | Rat | Intravenous | 110 mg/kg | [12] |

| Other | ||||

| Antiandrogenic Activity | Rat | - | No antiandrogenic effects observed | [8] |

| Hepatic Enzymes | Rat | - | No influence on drug-metabolizing enzymes in the liver | [8] |

Note: Detailed data from sub-chronic, chronic, reproductive, and carcinogenicity studies are not extensively published.

Experimental Protocols

Histamine H2-Receptor Binding Assay (Schild Analysis)

This method is used to determine the affinity of a competitive antagonist like this compound.

Protocol:

-

Tissue Preparation: An isolated tissue preparation expressing histamine H2-receptors, such as the guinea pig right atrium, is suspended in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature.[6]

-

Agonist Concentration-Response: A cumulative concentration-response curve to histamine is obtained by progressively increasing the histamine concentration in the organ bath and measuring the response (e.g., increase in heart rate).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.

-

Shifted Agonist Curve: In the continued presence of this compound, a second histamine concentration-response curve is generated. A competitive antagonist will cause a rightward shift of this curve.[13]

-

Multiple Concentrations: The procedure is repeated with at least two other concentrations of this compound.

-

Dose Ratio Calculation: For each concentration of this compound, the dose ratio (DR) is calculated as the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.

-

Schild Plot: A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.[13][14]

-

pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[14]

Pylorus Ligation (Shay Rat) Model for Gastric Acid Secretion

This in vivo model is used to assess the antisecretory activity of compounds.[15][16]

Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 to 48 hours before the experiment, with free access to water.[15][16]

-

Drug Administration: this compound acetate or the vehicle control is administered, typically 30-60 minutes before the surgical procedure.

-

Surgical Procedure: The animal is anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, and the stomach is exposed. The pylorus is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.[8] The abdominal wall is then sutured.[13]

-

Gastric Juice Accumulation: The animal is allowed to recover in a cage for a specified period (e.g., 4 to 19 hours) to allow for the accumulation of gastric secretions.[13][17]

-

Sample Collection: At the end of the period, the animal is sacrificed. The abdomen is opened, and another ligature is placed at the esophageal end of the stomach. The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

-

Analysis: The volume of the gastric juice is measured. After centrifugation, the pH of the supernatant is determined. The total acidity is measured by titrating an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0, using a pH meter or an indicator.[16]

Heidenhain Pouch Dog Model

This is a chronic model for studying gastric acid secretion from a vagally denervated portion of the stomach.[18][19]

Protocol:

-

Surgical Preparation: A pouch is surgically created from the fundic part of the stomach, which is rich in parietal cells. This pouch is separated from the main stomach but retains its blood supply. The vagal nerve supply to the pouch is severed, making it responsive primarily to humoral stimuli.[19] The pouch is drained to the exterior via a cannula.

-

Animal Recovery: The dog is allowed to recover fully from the surgery before being used in experiments.

-

Experiment: After a fasting period, basal gastric secretions are collected from the pouch. A secretagogue such as histamine or pentagastrin is then infused intravenously at a constant rate to stimulate acid secretion.[4][20]

-

Drug Administration: this compound acetate or vehicle is administered (e.g., intravenously or orally) at a specified time relative to the start of the secretagogue infusion.

-

Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals (e.g., every 15 minutes). The volume of secretion is measured, and the acid concentration is determined by titration with a standard base.

-

Data Analysis: The inhibitory effect of this compound acetate is calculated as the percentage reduction in acid output compared to the control (vehicle-treated) period.

Conclusion

The preclinical data for this compound acetate and its active metabolite, this compound, demonstrate that it is a potent and specific competitive histamine H2-receptor antagonist. In vitro studies have confirmed its affinity for the H2-receptor, and in vivo models in rats and dogs have established its efficacy in inhibiting gastric acid secretion. The compound exhibits a favorable pharmacokinetic profile with rapid conversion to its active form and a good safety profile in acute toxicity studies. This comprehensive preclinical pharmacological profile has supported its clinical development and use as an effective agent for the management of acid-peptic disorders. Further research into its long-term safety and potential applications in other therapeutic areas may be warranted.

References

- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]

- 3. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 6. Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 8. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemoneurolysis of the canine gastric submucosa. Effects on surgically-induced gastric hypersecretion on the Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 15. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Inhibition of food-stimulated acid secretion (intragastric titration) by this compound acetate. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Experimental models in studying gastric secretion in dogs: innervated pouch, denervated pouch, cervical esophagostomy. Execution, monitoring, use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemoneurolysis of the canine gastric submucosa. Effects on Heidenhain pouch secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Roxatidine's Effect on Histamine-Induced Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of roxatidine, a potent histamine H2-receptor antagonist, on the inhibition of histamine-induced gastric acid secretion. The document synthesizes in vitro and in vivo data, details experimental methodologies, and visualizes key pathways to support research and development in the field of gastric acid-related disorders.

Executive Summary

This compound acetate is a specific and competitive histamine H2-receptor antagonist that, upon oral administration, is rapidly deacetylated to its active metabolite, this compound.[1] Extensive research has demonstrated that this compound effectively inhibits both basal and histamine-stimulated gastric acid secretion. Its mechanism of action involves the competitive blockade of histamine H2 receptors on gastric parietal cells, thereby inhibiting the downstream signaling cascade responsible for proton pump activation. In vitro studies have established its potency, which is comparable to or greater than that of ranitidine and significantly higher than that of cimetidine.[1][2] These findings are consistently supported by in vivo studies in various animal models, including rats and dogs, where this compound has been shown to be a potent inhibitor of gastric acid secretion.[2][3]

Mechanism of Action: H2 Receptor Blockade

Histamine-induced gastric acid secretion is a well-characterized physiological process. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of gastric parietal cells. This ligand-receptor interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various proteins, ultimately resulting in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This process drives the secretion of hydrogen ions into the gastric lumen.

This compound exerts its inhibitory effect by competitively antagonizing the binding of histamine to the H2 receptor. This blockade prevents the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, thereby reducing the stimulation of the proton pump and decreasing gastric acid secretion.[1] Notably, this compound does not affect gastric acid secretion stimulated by agents that bypass the H2 receptor, such as dibutyryl cyclic adenosine monophosphate.[1]

In Vitro Efficacy

The in vitro potency of this compound and its prodrug, this compound acetate, has been evaluated in isolated tissues and cells. These studies provide a direct measure of the drug's interaction with the H2 receptor and its effect on the initial stages of the acid secretion pathway.

Quantitative In Vitro Data

| Compound | Preparation | Assay | Parameter | Value | Reference |

| This compound | Isolated guinea pig atrium | H2-receptor antagonism | pA2 | 7.0 | [3] |

| This compound | Isolated rabbit gastric glands | Inhibition of histamine-induced [¹⁴C]aminopyrine accumulation | IC50 | 1.58 ± 0.6 µM | |

| This compound Acetate | Isolated rabbit gastric glands | Inhibition of histamine-induced [¹⁴C]aminopyrine accumulation | IC50 | 3.16 ± 0.84 µM |

Experimental Protocols

3.2.1 H2-Receptor Antagonism in Isolated Guinea Pig Atrium

A common method to determine the H2-receptor antagonistic activity is to use the isolated guinea pig atrium, where histamine induces a positive chronotropic effect via H2 receptors.

Protocol Steps:

-

Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Recording: The spontaneous beating rate of the atria is recorded using an isometric force transducer.

-

Histamine Stimulation: A cumulative concentration-response curve for histamine is generated to establish a baseline.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.

-

Second Histamine Response: A second histamine concentration-response curve is generated in the presence of this compound.

-

Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of this compound) is calculated. This process is repeated for several concentrations of this compound. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value is determined from this plot.

3.2.2 Inhibition of [¹⁴C]Aminopyrine Accumulation in Isolated Rabbit Gastric Glands

The accumulation of the weak base [¹⁴C]aminopyrine is an indirect measure of acid production in isolated gastric glands.

Protocol Steps:

-

Gland Isolation: Gastric glands are isolated from the stomach of a rabbit using collagenase digestion.

-

Incubation with Antagonist: The isolated glands are pre-incubated with varying concentrations of this compound or this compound acetate.

-

Radiolabeling and Stimulation: [¹⁴C]aminopyrine is added to the gland suspension, followed by stimulation with a fixed concentration of histamine (e.g., 10⁻⁴ M).

-

Incubation: The mixture is incubated, typically for 30 minutes at 37°C, to allow for acid production and aminopyrine accumulation.

-

Separation and Lysis: The glands are separated from the incubation medium by centrifugation. The gland pellet is then lysed.

-

Measurement: The amount of radioactivity in the lysed glands is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition (IC50) of the histamine-stimulated aminopyrine accumulation is calculated.

In Vivo Efficacy

In vivo studies in animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug in a whole-organism context. This compound has been shown to be a potent inhibitor of histamine-induced gastric acid secretion in both rats and dogs.

Quantitative In Vivo Data

| Species | Model | Stimulation | Administration Route | Parameter | Value | Reference |

| Dog | Heidenhain Pouch | Maximal Histamine Dosing | Intravenous/Oral | Potency vs. Cimetidine | 3-6 times more potent | [3] |

| Rat | General | Histamine | Intraduodenal/Intraperitoneal | Potency vs. Cimetidine | More potent | [1][2] |

Experimental Protocols

4.2.1 Histamine-Induced Gastric Acid Secretion in Heidenhain Pouch Dogs

The Heidenhain pouch dog model is a classic and reliable method for studying gastric secretion from a vagally denervated portion of the stomach.

Protocol Steps:

-

Animal Preparation: Dogs surgically prepared with a Heidenhain pouch are fasted overnight but allowed free access to water.

-

Basal Secretion: Basal gastric juice is collected from the pouch to establish a baseline.

-

Histamine Stimulation: A continuous intravenous infusion of histamine is initiated to achieve a steady-state of acid secretion.

-

Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15 minutes).

-

Drug Administration: Once a stable plateau of acid secretion is reached, this compound is administered, typically intravenously or orally.

-

Post-treatment Collection: Gastric juice collection continues to measure the inhibitory effect of the drug.

-

Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The total acid output is calculated.

-

Data Analysis: The percentage inhibition of histamine-stimulated acid secretion is calculated for different doses of this compound to determine its potency.

4.2.2 Histamine-Induced Gastric Acid Secretion in Pylorus-Ligated Rats

The pylorus-ligated rat model is widely used for screening the antisecretory activity of compounds.

Protocol Steps:

-

Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with access to water.

-

Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus is then ligated to allow for the accumulation of gastric secretions.

-

Drug and Stimulant Administration: this compound is administered (e.g., intraduodenally or intraperitoneally) immediately after pylorus ligation. Histamine is administered subcutaneously to stimulate acid secretion.

-

Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours).

-

Sample Collection: The rats are euthanized, and the stomachs are removed. The accumulated gastric juice is collected.

-

Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration.

-

Data Analysis: The total acid output is calculated, and the inhibitory effect of this compound is compared to a control group that received only the vehicle and histamine.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and specific competitive antagonist of the histamine H2 receptor. Both in vitro and in vivo studies consistently show its efficacy in inhibiting histamine-induced gastric acid secretion. Its potency is comparable to or greater than that of other established H2-receptor antagonists like ranitidine and cimetidine. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's pharmacological properties. This comprehensive understanding of its mechanism and efficacy is essential for its continued application and for the development of novel therapies for acid-related gastrointestinal disorders.

References

- 1. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]